molecular formula C13H16 B14288520 1-(Hex-5-YN-1-YL)-4-methylbenzene CAS No. 138259-69-5

1-(Hex-5-YN-1-YL)-4-methylbenzene

Cat. No.: B14288520
CAS No.: 138259-69-5
M. Wt: 172.27 g/mol
InChI Key: TUJNOUKMHNQJMQ-UHFFFAOYSA-N
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Description

1-(Hex-5-YN-1-YL)-4-methylbenzene is an organic compound characterized by the presence of a hexynyl group attached to a methylbenzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Hex-5-YN-1-YL)-4-methylbenzene typically involves the reaction of 4-methylbenzyl chloride with hex-5-yn-1-ol in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) under reflux conditions to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(Hex-5-YN-1-YL)-4-methylbenzene undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the alkyne group to an alkene or alkane.

    Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.

Major Products Formed

    Oxidation: Formation of hex-5-yn-1-oic acid or this compound-1-one.

    Reduction: Formation of 1-(hex-5-en-1-yl)-4-methylbenzene or 1-(hexyl)-4-methylbenzene.

    Substitution: Formation of 1-(hex-5-yn-1-yl)-4-bromomethylbenzene or 1-(hex-5-yn-1-yl)-4-nitromethylbenzene.

Scientific Research Applications

1-(Hex-5-YN-1-YL)-4-methylbenzene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and in the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(Hex-5-YN-1-YL)-4-methylbenzene involves its interaction with specific molecular targets and pathways. The alkyne group can participate in click chemistry reactions, forming stable triazole linkages with azides. This property is exploited in bioconjugation and material science applications .

Comparison with Similar Compounds

Similar Compounds

  • 5-Hexyn-1-yl 4-methylbenzenesulfonate
  • Hex-5-yn-1-yl toluene-4-sulfonate

Uniqueness

1-(Hex-5-YN-1-YL)-4-methylbenzene is unique due to its specific structural arrangement, which imparts distinct reactivity and properties compared to other similar compounds. Its ability to undergo a variety of chemical transformations and its applications in diverse fields make it a valuable compound in research and industry .

Properties

CAS No.

138259-69-5

Molecular Formula

C13H16

Molecular Weight

172.27 g/mol

IUPAC Name

1-hex-5-ynyl-4-methylbenzene

InChI

InChI=1S/C13H16/c1-3-4-5-6-7-13-10-8-12(2)9-11-13/h1,8-11H,4-7H2,2H3

InChI Key

TUJNOUKMHNQJMQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CCCCC#C

Origin of Product

United States

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